Enhanced Polarity and Reduced Lipophilicity Versus Non-Hydroxylated Analog 4-(Piperidin-1-yl)cyclohexan-1-one
The target compound exhibits a significantly lower computed logP (XLogP3 = 0.4) and a higher topological polar surface area (TPSA = 40.5 Ų) compared to its non-hydroxylated analog 4-(piperidin-1-yl)cyclohexan-1-one (logP = 0.815; TPSA = 20.3 Ų) [1]. This 0.415 logP reduction and 20.2 Ų TPSA increase reflect the addition of a single hydroxyl group, which introduces both a hydrogen bond donor and an additional acceptor site.
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4; TPSA = 40.5 Ų |
| Comparator Or Baseline | 4-(piperidin-1-yl)cyclohexan-1-one (CAS 60481-62-1): logP = 0.815; TPSA = 20.3 Ų |
| Quantified Difference | ΔlogP = -0.415; ΔTPSA = +20.2 Ų |
| Conditions | Computed physicochemical properties; XLogP3 and TPSA values derived from standard in silico models. |
Why This Matters
The lower logP and higher TPSA of the target compound predict improved aqueous solubility and reduced passive membrane permeability, directly impacting formulation strategy and biological assay conditions.
- [1] ChemExper. 4-(Piperidin-1-yl)cyclohexan-1-one (CAS 60481-62-1). LogP: 0.815. View Source
